molecular formula C7H8F2N2 B12826680 6-(Difluoromethyl)-4-methylpyridin-3-amine

6-(Difluoromethyl)-4-methylpyridin-3-amine

Cat. No.: B12826680
M. Wt: 158.15 g/mol
InChI Key: FNBCUOVLYDPAMT-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-4-methylpyridin-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-4-methylpyridin-3-amine typically involves the introduction of a difluoromethyl group into a pyridine derivative. One common method is the difluoromethylation of 4-methylpyridin-3-amine using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction parameters and can be scaled up more easily compared to traditional batch processes. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.

    Substitution: Nucleophiles like amines, thiols, or halides, in solvents such as DMSO or acetonitrile.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(Difluoromethyl)-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of new chemical entities.

Biology

In biological research, this compound is studied for its potential as a bioisostere in drug design. The difluoromethyl group can mimic the properties of other functional groups, allowing researchers to explore new avenues in the development of pharmaceuticals with improved efficacy and safety profiles.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced performance characteristics. Its stability and reactivity make it suitable for various applications, including the formulation of pesticides and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound can modulate various biochemical pathways, depending on its specific application, by inhibiting or activating target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-3-amine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)-4-methylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in reactivity and stability.

    6-(Chloromethyl)-4-methylpyridin-3-amine: Features a chloromethyl group, offering different reactivity patterns compared to the difluoromethyl derivative.

Uniqueness

6-(Difluoromethyl)-4-methylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and application, distinguishing it from its analogs.

Properties

IUPAC Name

6-(difluoromethyl)-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-4-2-6(7(8)9)11-3-5(4)10/h2-3,7H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBCUOVLYDPAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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